Cas no 142246-48-8 (7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride)

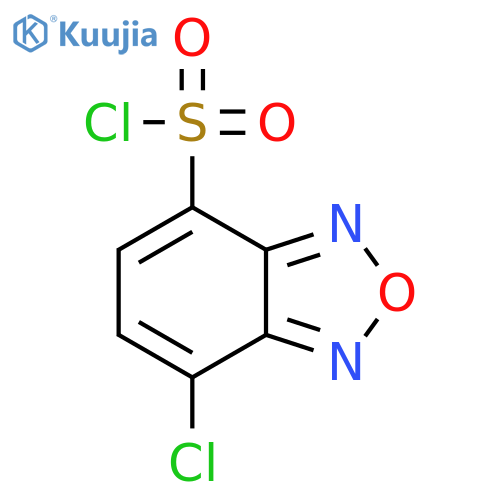

142246-48-8 structure

商品名:7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

CAS番号:142246-48-8

MF:C6H2Cl2N2O3S

メガワット:253.06267786026

MDL:MFCD00191405

CID:136723

PubChem ID:612515

7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 7-Chlorobenzo[c][1,2,5]oxadiazole-4-sulfonyl chloride

- 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole [Bifunctional Fluorescent Reagent]

- 2,1,3-Benzoxadiazole-4-sulfonylchloride, 7-chloro-

- 4-CHLORO-7-CHLOROSULFONYL-2,1,3-BENZOXADIAZOLE

- 7-Chloro-benzo[1,2,5]oxadiazole-4-sulfonyl chloride

- 4-Chloro-2,1,3-benzoxadiazole-7-sulfonyl Chloride

- 4-Chloro-7-chlorosulfonylbenzofurazan

- 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

- BPPRLMZEVZSIIJ-UHFFFAOYSA-N

- 4-Chloro-7-(chlorosulfonyl)-2,1,3-benzoxadiazole

- 4-(Chlorosulfonyl)-7-chloro-2,1,3-benzoxadiazole

- BAS 09621832

-

- MDL: MFCD00191405

- インチ: 1S/C6H2Cl2N2O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H

- InChIKey: BPPRLMZEVZSIIJ-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=C([H])C([H])=C(C2C1=NON=2)Cl)(=O)=O

計算された属性

- せいみつぶんしりょう: 251.91600

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 81.4

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 85.0 to 89.0 deg-C

- PSA: 81.44000

- LogP: 2.88450

- ようかいせい: 未確定

7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H290-H314

- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501

- 危険物輸送番号:UN 3261

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: 26-36/37/39-45

-

危険物標識:

- 危険レベル:8

- 包装グループ:III

7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-222516-0.05g |

7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |

142246-48-8 | 93% | 0.05g |

$19.0 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00887-1g |

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole [Bifunctional Fluorescent Reagent] |

142246-48-8 | 97% | 1g |

¥3068.0 | 2024-07-19 | |

| Enamine | EN300-222516-10.0g |

7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |

142246-48-8 | 93% | 10g |

$510.0 | 2023-06-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CL681-200mg |

7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |

142246-48-8 | 97.0%(T) | 200mg |

¥381.0 | 2022-06-10 | |

| abcr | AB139516-1 g |

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, 97%; . |

142246-48-8 | 97% | 1 g |

€175.20 | 2023-07-20 | |

| TRC | B418623-50mg |

7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl Chloride |

142246-48-8 | 50mg |

$ 65.00 | 2022-06-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 556505-1G |

7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |

142246-48-8 | 1g |

¥2586.17 | 2023-10-23 | ||

| Chemenu | CM383212-1g |

7-Chloro-2,1,3-benzoxadiazole-4-sulphonyl chloride |

142246-48-8 | 95%+ | 1g |

$*** | 2023-03-31 | |

| Fluorochem | 043725-1g |

4-Chloro-7-(chlorosulfonyl)-2,1,3-benzoxadiazole |

142246-48-8 | 97% | 1g |

£98.00 | 2022-02-28 | |

| Enamine | EN300-222516-0.1g |

7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |

142246-48-8 | 93% | 0.1g |

$26.0 | 2023-09-16 |

7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride 関連文献

-

Guangyu Su,Zhipeng Liu,Zhijun Xie,Fang Qian,Weijiang He,Zijian Guo complex bearing an intramolecular charge transfer fluorophore. Guangyu Su Zhipeng Liu Zhijun Xie Fang Qian Weijiang He Zijian Guo Dalton Trans. 2009 7888

-

Pramod Kumar Mehta,Ki Ryu,Chan Kyung Kim,Keun-Hyeung Lee New J. Chem. 2022 46 7003

-

Longwei He,Xueling Yang,Kaixin Xu,Weiying Lin Chem. Commun. 2017 53 4080

-

Jianbin Chao,Jiamin Zhao,Yongbin Zhang,Fangjun Huo,Caixia Yin Analyst 2021 146 4666

142246-48-8 (7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:142246-48-8)7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

清らかである:99%

はかる:5g

価格 ($):367.0

atkchemica

(CAS:142246-48-8)7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ